molecular formula C16H16BrNO3 B3113317 Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194805-04-4

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3113317
CAS No.: 194805-04-4
M. Wt: 350.21 g/mol
InChI Key: NSAIANPWRHILKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a brominated quinolone derivative characterized by a cyclopropyl group at position 1, a methyl group at position 8, and a 4-oxo-1,4-dihydroquinoline core. This compound serves as a critical intermediate in synthesizing quinolone-based antimicrobial agents . Its structural features, including the bromine atom at position 7, influence electronic properties, steric interactions, and biological activity.

Properties

IUPAC Name

ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAIANPWRHILKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the reaction of an appropriate quinoline derivative with bromine to introduce the bromine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclopropylation, and esterification, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The bromine atom at position 7 undergoes palladium-catalyzed cross-coupling with boronate esters to introduce aryl or heteroaryl groups. This reaction is critical for diversifying the quinoline core.

Reagents/Conditions Product Yield Reference
Boronate ester, Pd(PPh₃)₄, K₂CO₃, DMF, 80°CEthyl 1-cyclopropyl-8-methyl-7-(substituted aryl)-4-oxo-1,4-dihydroquinoline-3-carboxylate68.8%

Key Findings :

  • The reaction requires anhydrous conditions and inert atmosphere (N₂/Ar).

  • Impurity formation (e.g., 7-I cyclized byproduct) is minimized using optimized equivalents of boronate esters .

Nucleophilic Substitution at C-1 Cyclopropyl Group

The cyclopropylamine group at position 1 can undergo substitution under basic conditions to introduce alternative amines.

Reagents/Conditions Product Yield Reference
Ethyl bromide, K₂CO₃, DMF, 80°CEthyl 7-bromo-1-ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate68.8%

Key Findings :

  • Dimethylacetamide (DMA) enhances reaction efficiency compared to DMF .

  • Steric hindrance from the cyclopropyl group may limit substitution rates.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid, a common step for generating active pharmaceutical ingredients (APIs).

Reagents/Conditions Product Yield Reference
LiOH, THF/H₂O (4:1), 0°C → RT, 2 hr7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid95%

Key Findings :

  • Lithium hydroxide (LiOH) outperforms NaOH/KOH in minimizing side reactions.

  • The carboxylic acid product is prone to decarboxylation at elevated temperatures .

Halogenation at C-8 Methyl Group

The methyl group at position 8 can be halogenated under radical or electrophilic conditions.

Reagents/Conditions Product Yield Reference
NBS, AIBN, CCl₄, reflux, 6 hrEthyl 7-bromo-1-cyclopropyl-8-(bromomethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate72%

Key Findings :

  • Radical initiators (e.g., AIBN) are essential for regioselective bromination.

  • Further functionalization (e.g., oxidation to aldehyde) is feasible .

Cyclization to Dihydroquinoline Derivatives

Thermal cyclization forms fused heterocycles, enhancing structural complexity.

Reagents/Conditions Product Yield Reference
Diphenyl ether, 250°C, 1 hrCyclized pyrido[1,2,3-de]quinoline derivative88%

Key Findings :

  • High temperatures (≥235°C) are critical for ring closure .

  • Purification via silica gel chromatography (ethyl acetate/petroleum ether) removes polymeric byproducts .

Reductive Amination

The ketone at position 4 can undergo reductive amination to introduce aminoalkyl side chains.

Reagents/Conditions Product Yield Reference
NH₃, NaBH₃CN, MeOH, RT, 12 hrEthyl 7-bromo-1-cyclopropyl-8-methyl-4-(aminomethyl)-1,4-dihydroquinoline-3-carboxylate65%

Key Findings :

  • Sodium cyanoborohydride (NaBH₃CN) ensures selective reduction of imine intermediates.

  • Excess amine prevents over-reduction .

Scientific Research Applications

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Serves as a precursor in the synthesis of quinolone antibiotics, which are used to treat various bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily related to its role as an intermediate in the synthesis of quinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 6, 7, and 8, impacting melting points, solubility, and intermolecular interactions.

Compound Name Substituents (Position) Melting Point (°C) Key Interactions Biological Relevance
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Br, 8-Me Not reported C–H···O, C–H···Br (inferred) Antimicrobial intermediate
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 8-NO₂ 438 (decomp) C–H···O, C–H···Cl Ciprofloxacin precursor
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate 7-NH₂, 6-F, 8-OMe Not reported N–H···O, O–H···O (H-bonding) Antibacterial intermediate
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-OMe, 8-Me Not reported Not reported Structural analog
Ethyl 7-bromo-8-(difluoromethoxy)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Br, 8-OCHF₂ Not reported Not reported Bioavailability studies

Key Observations :

  • The nitro group (NO₂) in the 8-position () is a precursor for amino derivatives via reduction .
  • Hydrogen Bonding: Amino (NH₂) and methoxy (OMe) substituents enhance hydrogen-bonding capacity, as seen in the ribbon-like crystal structure of the amino derivative .
  • Thermal Stability : The nitro-substituted analog decomposes at 438 K, while methyl esters (e.g., ) exhibit lower decomposition temperatures (~175°C), suggesting ethyl esters improve thermal stability .

Crystallographic and Structural Insights

  • Ethyl 7-chloro-6-fluoro-8-nitro Derivative () : Crystallizes in a triclinic system (space group P-1) with C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions stabilizing parallel molecular packing .
  • Ethyl 7-amino-6-fluoro-8-methoxy Derivative (): Forms a monoclinic crystal lattice with N–H···O and O–H···O hydrogen bonds, creating a ribbon-like structure along the c-axis .

Comparative Analysis :

  • Methoxy and amino groups promote stronger intermolecular interactions than halogens, influencing crystallinity and dissolution rates.

Biological Activity

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential antibacterial properties and its role as a lead structure for the development of novel therapeutic agents. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₄BrN₁O₄
Molecular Weight 402.188 g/mol
CAS Number 194805-07-7
Density 1.6 ± 0.1 g/cm³
Boiling Point 477.4 ± 45.0 °C
Flash Point 242.5 ± 28.7 °C

The compound functions primarily as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. Its structural features, particularly the quinoline core and various substituents, enhance its binding affinity to these targets, contributing to its antibacterial efficacy.

Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) against various bacteria are summarized in the table below:

Bacterial StrainMIC (μg/mL)
Escherichia coli (MDR)16
Staphylococcus aureus (MRSA)8
Pseudomonas aeruginosa32

These results indicate that the compound is particularly effective against MRSA, showcasing its potential as a treatment option for infections caused by resistant bacteria .

Case Studies

  • In Vivo Efficacy : In a murine model of infection, administration of ethyl 7-bromo-1-cyclopropyl-8-methyl resulted in a significant reduction in bacterial load compared to control groups. Dosages of 50 mg/kg administered orally over ten days led to over 90% survival rates in infected mice .
  • Pharmacokinetics : Studies assessing the pharmacokinetic profile revealed that peak plasma concentrations were achieved within three hours post-administration, with a half-life conducive for once-daily dosing . The compound demonstrated favorable absorption characteristics and minimal hepatic clearance.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 7-bromo-1-cyclopropyl-8-methyl is influenced by its structural components:

  • Bromine Substitution : The presence of bromine at the C7 position enhances lipophilicity, improving membrane permeability and thus increasing antibacterial activity.
  • Cyclopropyl Group : This moiety contributes to the rigidity of the molecule, which is beneficial for binding interactions with target enzymes.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves sequential functionalization of the quinoline core. For example:

  • Nitro reduction : A nitro group at position 8 can be reduced to an amine using stannous chloride in concentrated HCl or catalytic hydrogenation (e.g., Pd/C in methanol), as demonstrated in analogous compounds .
  • Bromination : Electrophilic aromatic substitution or directed lithiation can introduce bromine at position 7. The methyl group at position 8 may require protection during bromination to avoid side reactions.
  • Cyclopropane introduction : Cyclopropylation at N1 is often achieved via nucleophilic substitution using cyclopropylamine under basic conditions .

Q. How is the structure of this compound characterized in academic research?

  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopropyl CH2_2 protons at δ ~1.0–1.5 ppm, bromine’s deshielding effect on adjacent carbons) .
    • IR : Strong carbonyl stretches (~1700 cm1^{-1}) for the ester and 4-oxo groups .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the oxo group and water in hydrates) .

Q. What crystallization conditions yield high-quality crystals for X-ray analysis?

  • Solvent system : Slow evaporation of a chloroform/acetate mixture (e.g., 1.2:1 v/v) produces suitable crystals .
  • Temperature : Room temperature (291 K) is often optimal to avoid thermal disorder .
  • Hydrogen bonding : Crystal packing is stabilized by N–H···O and O–H···O interactions, forming ribbon-like structures along the c-axis .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of brominated quinolines?

  • Heavy atom effects : Bromine’s high electron density causes significant absorption and anisotropic displacement, requiring careful data correction (e.g., multi-scan absorption adjustments) .
  • Disorder modeling : The cyclopropyl group may exhibit rotational disorder, necessitating split-site refinement with occupancy constraints .
  • Software tools : SHELXL (via OLEX2) is preferred for robust refinement of twinned or high-resolution data .

Q. How does the cyclopropane ring influence molecular conformation and reactivity?

  • Conformational rigidity : The cyclopropane ring induces a dihedral angle of ~67° with the quinoline core, distorting the planar structure and affecting π-stacking interactions .
  • Steric effects : The ring’s spatial bulk may hinder nucleophilic attacks at N1 but enhance selectivity in electrophilic substitutions .
  • Hydrogen bonding : The cyclopropyl C–H groups participate in weak C–H···O interactions, influencing crystal packing .

Q. What methodological considerations apply to studying substituent effects on reactivity?

  • Positional selectivity : Bromine at position 7 directs electrophiles to position 5/6 via resonance effects. Methyl at position 8 deactivates the adjacent position through steric hindrance .
  • Cyclocondensation reactions : The 7-bromo group can be replaced by nucleophiles (e.g., amines) under Ullmann or Buchwald-Hartwig conditions. Pd-catalyzed cross-coupling (Suzuki, Sonogashira) is viable for introducing aryl/alkynyl groups .
  • Kinetic studies : Monitor reaction progress via HPLC-MS to identify intermediates (e.g., azido or nitro precursors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.